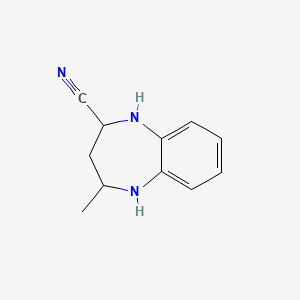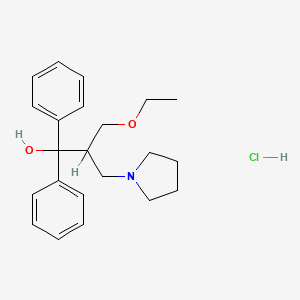
1,1-Diphenyl-2-methyl-3-(1-cyclopropylethyl)aminopropanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Diphenyl-2-methyl-3-(1-cyclopropylethyl)aminopropanol hydrochloride is an organic compound that belongs to the class of aminopropanols. This compound is characterized by the presence of a cyclopropyl group, two phenyl groups, and a methyl group attached to the aminopropanol backbone. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Diphenyl-2-methyl-3-(1-cyclopropylethyl)aminopropanol hydrochloride typically involves a multi-step process. One common method includes the following steps:
Formation of the Aminopropanol Backbone: The initial step involves the reaction of benzaldehyde with acetone in the presence of a base to form 1,1-diphenyl-2-propanone.
Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced through a cyclopropanation reaction using a suitable cyclopropylating agent.
Amination: The aminopropanol backbone is then aminated using a suitable amine, such as cyclopropylethylamine, under controlled conditions.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,1-Diphenyl-2-methyl-3-(1-cyclopropylethyl)aminopropanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles such as halides, cyanides, and amines.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted aminopropanols.
Scientific Research Applications
1,1-Diphenyl-2-methyl-3-(1-cyclopropylethyl)aminopropanol hydrochloride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,1-Diphenyl-2-methyl-3-(1-cyclopropylethyl)aminopropanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of the study. The cyclopropyl group and the phenyl rings play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1,1-Diphenyl-2-methyl-3-aminopropanol
- 1,1-Diphenyl-2-methyl-3-(1-cyclopropylmethyl)aminopropanol
- 1,1-Diphenyl-2-methyl-3-(1-cyclopropylpropyl)aminopropanol
Uniqueness
1,1-Diphenyl-2-methyl-3-(1-cyclopropylethyl)aminopropanol hydrochloride is unique due to the presence of the cyclopropylethyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in specific research applications where these properties are advantageous.
Properties
CAS No. |
35699-19-5 |
|---|---|
Molecular Formula |
C21H28ClNO |
Molecular Weight |
345.9 g/mol |
IUPAC Name |
3-(1-cyclopropylethylamino)-2-methyl-1,1-diphenylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C21H27NO.ClH/c1-16(15-22-17(2)18-13-14-18)21(23,19-9-5-3-6-10-19)20-11-7-4-8-12-20;/h3-12,16-18,22-23H,13-15H2,1-2H3;1H |
InChI Key |
LUVWAEATFYYJKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC(C)C1CC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![Phenol, 3-[(2-hydroxyethyl)methylamino]-](/img/structure/B14678985.png)


